molecular formula C12H14N2S B13247443 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile

Cat. No.: B13247443
M. Wt: 218.32 g/mol
InChI Key: RIMZLQYNFVYTHZ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile ( 1247777-29-2) is a chemical compound supplied with a minimum purity of 98%, intended solely for research applications in a laboratory setting . This nitrile-substituted benzonitrile derivative has a molecular formula of C12H14N2S and a molecular weight of 218.32 g/mol . The compound features a tetrahydrothiophene (thiolane) ring system, a structural motif present in various biologically active molecules, which may make it a valuable intermediate in medicinal chemistry and drug discovery research . Researchers utilize this compound under controlled conditions, and it is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures and safe laboratory practices must always be followed. The recommended storage condition for this reagent is between 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-3-(thiolan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H14N2S/c1-9-2-3-10(7-13)6-12(9)14-11-4-5-15-8-11/h2-3,6,11,14H,4-5,8H2,1H3

InChI Key

RIMZLQYNFVYTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC2CCSC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring or the benzonitrile moiety can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and benzonitrile moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features and electronic effects of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile with analogous compounds:

Compound Name Substituent(s) Amine Type Key Electronic Effects
4-Aminobenzonitrile (ABN) –NH₂ (primary amine) Primary High ionization potential (IP), no TICT
4-(Dimethylamino)benzonitrile –N(CH₃)₂ (tertiary amine) Tertiary Low IP, promotes TICT, low FQY
This compound –NH-thiolan (cyclic secondary amine) Secondary Moderate IP, sulfur enhances electron donation
4-[(Piperidinyl)amino]benzonitrile –NH-piperidine (6-membered N-cycle) Cyclic tertiary Low IP, strong TICT fluorescence
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile –CH₂-thiazole (heterocycle) N/A Thiazole’s electron-withdrawing effects

Key Observations :

  • Primary Amines (e.g., ABN) : High IP limits Twisted Intramolecular Charge Transfer (TICT), resulting in a single LE (locally excited) emission band and high fluorescence quantum yields (FQYs) .
  • Tertiary Amines (e.g., –N(CH₃)₂): Lower IP facilitates TICT, leading to reduced FQYs due to non-radiative decay .
  • Thiolan-3-ylamino Substituent: The cyclic secondary amine provides intermediate IP compared to primary/tertiary amines.
  • Heterocyclic Substituents (e.g., thiazole) : Electron-withdrawing groups like thiazole reduce electron density on the benzonitrile core, altering photophysical behavior compared to sulfur-containing amines .

Fluorescence and TICT Behavior

Evidence from fluorescence studies (Figure 7 in ) highlights the role of amine substituents in modulating TICT:

  • Primary Amines : Minimal TICT due to high IP (e.g., ABN retains high FQY >0.9) .
  • Tertiary Amines: Strong TICT leads to low FQYs (e.g., –NEt₂ reduces FQY to 0.08 in aminocoumarin derivatives) .
  • Cyclic Secondary Amines (Thiolan) : Expected to exhibit moderate TICT due to sulfur’s electron-donating effects. For comparison, azetidinyl (4-membered N-cycle) groups inhibit TICT, while larger cycles (e.g., piperazinyl) enhance it .

Biological Activity

4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile (C₁₂H₁₄N₂S) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine. This reaction is generally carried out in a solvent under catalytic conditions to yield the desired product efficiently. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiolane ring and benzonitrile moiety enhance its binding affinity, influencing the activity of these targets.

  • Enzyme Interactions : The compound has been utilized in biochemical assays to study enzyme interactions, particularly in protein-ligand binding studies.
  • Receptor Modulation : It has potential applications in modulating receptor activity, which could be beneficial in therapeutic contexts.

Biological Activity Data

Various studies have evaluated the biological activities of compounds related to this compound. Below is a summary of key findings from relevant research:

StudyBiological ActivityIC50 ValuesRemarks
Anticancer activity against K562 cells5.6 μMDemonstrated significant cytotoxicity compared to control
Inhibition of receptor tyrosine kinases (EGFR, HER2)Up to 92% inhibition at 10 nMPotent inhibitors identified among synthesized analogs
Enzyme interaction studiesVaried based on target enzymeUseful for understanding protein-ligand dynamics

Case Studies

  • Anticancer Research : A study focused on designing compounds with a similar structure to assess their anticancer properties. The synthesized compounds showed promising results against various cancer cell lines, indicating that modifications to the benzonitrile structure can enhance biological activity .
  • Enzyme Assays : In biochemical assays, this compound was tested for its ability to bind to specific enzymes, revealing insights into its potential as a therapeutic agent by modulating enzyme activity .

Comparison with Related Compounds

The unique structure of this compound allows for enhanced reactivity compared to similar compounds:

CompoundStructure FeaturesBiological Activity
4-MethylbenzonitrileLacks thiolane ringLower binding affinity
3-[(Thiolan-3-yl)amino]benzonitrileSimilar but structurally distinctVariability in activity
4-Methyl-3-aminobenzonitrileLacks thiolane ringDifferent chemical properties

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